molecular formula C15H23N5O3 B14977354 2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine

2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine

Cat. No.: B14977354
M. Wt: 321.37 g/mol
InChI Key: QPYBINDQILHYBM-UHFFFAOYSA-N
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Description

2-Butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is a tetrazole derivative featuring a 2-butyl group and a 3,4,5-trimethoxybenzyl substituent. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids and metabolic stability. The 3,4,5-trimethoxybenzyl group enhances lipophilicity and may influence receptor binding, making this compound a candidate for pharmacological studies.

Properties

Molecular Formula

C15H23N5O3

Molecular Weight

321.37 g/mol

IUPAC Name

2-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C15H23N5O3/c1-5-6-7-20-18-15(17-19-20)16-10-11-8-12(21-2)14(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3,(H,16,18)

InChI Key

QPYBINDQILHYBM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. This step is crucial as it forms the core structure of the compound.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions. This can be achieved by reacting the tetrazole intermediate with a butyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Trimethoxybenzyl Moiety: The final step involves the attachment of the trimethoxybenzyl group. This can be done through a nucleophilic substitution reaction where the tetrazole intermediate reacts with 3,4,5-trimethoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.

    Medicine: The compound has potential medicinal applications, particularly in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Tetrazole Derivatives

Comparison with Heterocyclic Analogues

Table 2: Key Differences Between Tetrazole and Other Heterocyclic Cores
Compound Class Core Structure Example Compound Biological Activities Reference
Tetrazole Tetrazole Target compound Metabolic stability, receptor binding N/A
Triazole 1,2,3-Triazole 4-(Benzothiazol-2-yl)-1-(2-nitrophenyl)-1H-triazol-5-amine Antiproliferative properties
Thiadiazole 1,3,4-Thiadiazole (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Insecticidal, fungicidal activities
  • Bioactivity: Tetrazoles: Known for metabolic stability and use as carboxylate bioisosteres, tetrazoles are favored in drug design (e.g., antihypertensive agents). The target compound’s trimethoxybenzyl group may align with kinase inhibitor scaffolds . Triazoles: –4 highlights triazoles with benzothiazole moieties for antiproliferative activity, suggesting that tetrazole analogues could be explored for similar applications .

Biological Activity

2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is a chemical compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. This compound features a unique structure that includes a tetrazole ring, a butyl group, and a trimethoxybenzyl moiety, which contribute to its biological activity and potential therapeutic applications.

The molecular formula of 2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is C15H23N5O3, with a molecular weight of 321.37 g/mol. The compound's structure is characterized by the presence of functional groups that enhance its reactivity and solubility in biological systems.

Property Value
Molecular FormulaC15H23N5O3
Molecular Weight321.37 g/mol
IUPAC Name2-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine
InChIInChI=1S/C15H23N5O3/c1-5-6-7-20-18-15(17-19-20)16-10-11-8-12(21-2)14(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3,(H,16,18)

The biological activity of 2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activities and influence various biochemical pathways through binding interactions with receptors or enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : Preliminary studies suggest that it may influence cell cycle progression and apoptosis in certain cancer cell lines.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Biological Activity Studies

Recent studies have explored the biological effects of this compound on various cell lines and animal models.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of related tetrazole compounds, it was found that derivatives similar to 2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine exhibited significant cytotoxic effects against HL-60 leukemia cells. The compounds led to cell cycle arrest in the G2/M phase and induced apoptosis through mechanisms involving mitochondrial pathways .

In vitro Studies

In vitro assays demonstrated that 2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine can inhibit tubulin polymerization, a crucial process for cell division. This inhibition suggests potential applications in cancer therapy by disrupting mitotic spindle formation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties conferred by the trimethoxybenzyl group. This moiety enhances solubility and may improve bioavailability compared to other tetrazole derivatives.

Compound Biological Activity
2-butyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amineSignificant antiproliferative effects; enzyme inhibition
2-butyl-N-(3,4-dimethoxybenzyl)-2H-tetrazol-5-amineModerate activity; less soluble
2-butyl-N-(3-methoxyphenyl)-2H-tetrazol-5-amineLow activity; poor bioavailability

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